molecular formula C14H31NO B12667094 10-Ethoxy-9,9-dimethyldecan-1-amine

10-Ethoxy-9,9-dimethyldecan-1-amine

Cat. No.: B12667094
M. Wt: 229.40 g/mol
InChI Key: YZDDMFFTOVVVMX-UHFFFAOYSA-N
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Description

10-Ethoxy-9,9-dimethyldecan-1-amine is an organic compound with the molecular formula C14H31NO. It is characterized by the presence of an ethoxy group, a dimethyl group, and a primary amine group. The compound’s structure includes a long carbon chain, making it a significant molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Ethoxy-9,9-dimethyldecan-1-amine typically involves the reaction of 9,9-dimethyldecan-1-amine with ethyl iodide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the ethyl iodide, resulting in the formation of the ethoxy group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

10-Ethoxy-9,9-dimethyldecan-1-amine undergoes various chemical reactions, including:

    Oxidation: The primary amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halides (e.g., HCl, HBr) can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

10-Ethoxy-9,9-dimethyldecan-1-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10-Ethoxy-9,9-dimethyldecan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The primary amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The ethoxy and dimethyl groups contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological systems .

Comparison with Similar Compounds

Similar Compounds

    10-Methoxy-9,9-dimethyldecan-1-amine: Similar structure but with a methoxy group instead of an ethoxy group.

    9,9-Dimethyldecan-1-amine: Lacks the ethoxy group, making it less lipophilic.

    10-Ethoxy-9-methyldecan-1-amine: Has one less methyl group, affecting its steric properties.

Uniqueness

10-Ethoxy-9,9-dimethyldecan-1-amine is unique due to the presence of both ethoxy and dimethyl groups, which confer specific chemical and physical properties. These groups influence the compound’s reactivity, solubility, and interaction with other molecules, making it a valuable compound in various applications .

Properties

Molecular Formula

C14H31NO

Molecular Weight

229.40 g/mol

IUPAC Name

10-ethoxy-9,9-dimethyldecan-1-amine

InChI

InChI=1S/C14H31NO/c1-4-16-13-14(2,3)11-9-7-5-6-8-10-12-15/h4-13,15H2,1-3H3

InChI Key

YZDDMFFTOVVVMX-UHFFFAOYSA-N

Canonical SMILES

CCOCC(C)(C)CCCCCCCCN

Origin of Product

United States

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